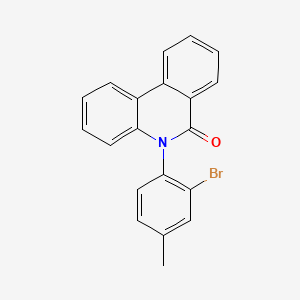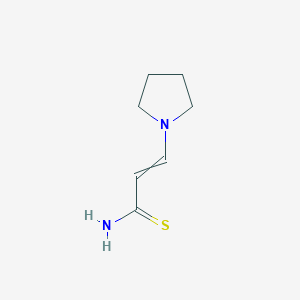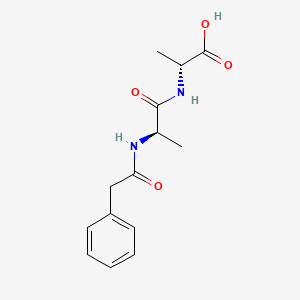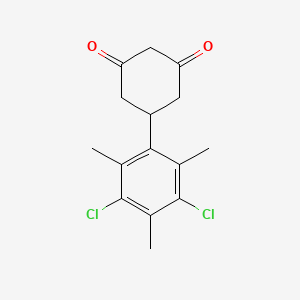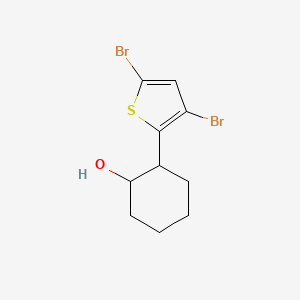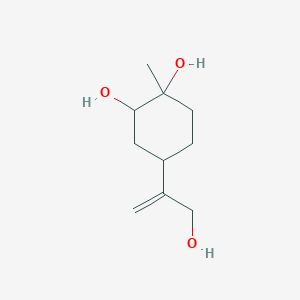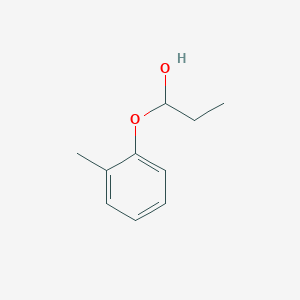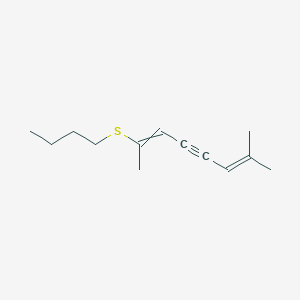
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne is an organic compound characterized by its unique structure, which includes a butylsulfanyl group and a methylocta-2,6-dien-4-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne typically involves multi-step organic reactions. One common method includes the reaction of a suitable alkyne precursor with a butylsulfanyl reagent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the butylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alkenes or alkanes .
Scientific Research Applications
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can interact with biological molecules, potentially inhibiting or modifying their function. The compound’s unique structure allows it to engage in various chemical interactions, contributing to its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne: shares similarities with other sulfanyl-substituted alkynes and dienes.
3,6-bis(tert-butylsulfanyl)phthalonitrile: Another compound with sulfanyl groups, used in different chemical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89556-07-0 |
|---|---|
Molecular Formula |
C13H20S |
Molecular Weight |
208.36 g/mol |
IUPAC Name |
2-butylsulfanyl-7-methylocta-2,6-dien-4-yne |
InChI |
InChI=1S/C13H20S/c1-5-6-11-14-13(4)10-8-7-9-12(2)3/h9-10H,5-6,11H2,1-4H3 |
InChI Key |
VYHJPVQFFCOHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=CC#CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


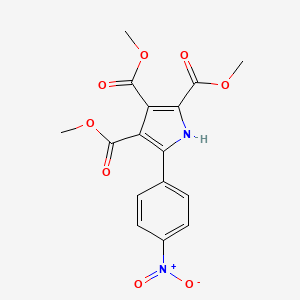
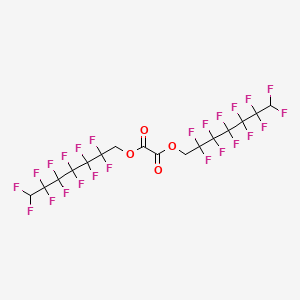
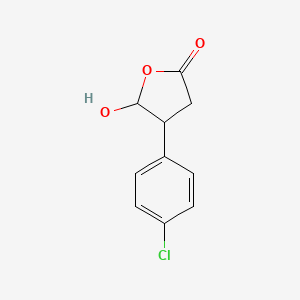
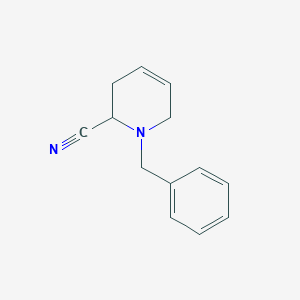
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
